Alvespimycin hydrochloride

HSP90 Inhibition IC50 Ansamycin

Researchers requiring a water-soluble HSP90 inhibitor with superior potency to 17-AAG should consider alvespimycin hydrochloride. This compound directly addresses the formulation and hepatotoxicity limitations of earlier ansamycins. - Exhibits an EC50 of 62 nM against HSP90 and degrades Her2 with an EC50 of 8-46 nM in breast/ovarian cancer models. - Demonstrates oral bioavailability of 40-50% in preclinical models, enabling flexible in vivo dosing. - Uniquely inhibits NF-κB and induces apoptosis in CLL cells, a pharmacodynamic effect not observed with tanespimycin.

Molecular Formula C32H49ClN4O8
Molecular Weight 653.2 g/mol
Cat. No. B8050849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvespimycin hydrochloride
Molecular FormulaC32H49ClN4O8
Molecular Weight653.2 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
InChIInChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H
InChIKeyDFSYBWLNYPEFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alvespimycin HCl Procurement & Research Guide


Alvespimycin hydrochloride, also known as 17-DMAG hydrochloride or KOS-1022, is a semi-synthetic derivative of the ansamycin antibiotic geldanamycin. It acts as a potent, ATP-competitive inhibitor of heat shock protein 90 (HSP90), a molecular chaperone essential for the maturation and stability of numerous oncogenic client proteins [1]. Unlike its parent compound geldanamycin, which exhibits severe hepatotoxicity and poor aqueous solubility, alvespimycin hydrochloride was specifically engineered to improve upon these limitations while maintaining high target affinity. It has been evaluated in multiple Phase I and Phase II clinical trials, both as a monotherapy and in combination with agents such as trastuzumab, for the treatment of various advanced solid tumors and hematologic malignancies [2].

Why Alvespimycin HCl Is Irreplaceable


While several ansamycin-based HSP90 inhibitors share a common mechanism, direct substitution is scientifically and practically inadvisable due to critical, quantifiable differences in potency, solubility, oral bioavailability, and disease-specific activity. For instance, alvespimycin (17-DMAG) demonstrates significantly greater potency than its clinical predecessor 17-AAG (tanespimycin) in cell-free assays and across tumor panels . It was also designed to be water-soluble, enabling simpler, more reproducible formulation compared to 17-AAG [1]. Furthermore, in specific disease models like chronic lymphocytic leukemia (CLL), 17-DMAG exhibits distinct, clinically relevant pharmacodynamic activity on the NF-κB pathway that is not observed with 17-AAG, underscoring that these compounds are not functionally interchangeable [2]. The following evidence details these quantitative differentiators.

Quantitative Evidence for Alvespimycin HCl


Superior HSP90 Inhibition vs. 17-AAG

Alvespimycin (17-DMAG) demonstrates approximately two-fold higher potency against human HSP90 compared to its analog 17-AAG (tanespimycin) in a direct cell-free assay. This difference is critical for achieving target engagement at lower concentrations .

HSP90 Inhibition IC50 Ansamycin Cell-Free Assay

Enhanced Her2 Protein Degradation

In cellular models, alvespimycin's higher potency translates into significantly greater efficacy in degrading the clinically relevant HSP90 client protein Her2. In SKBR3 breast cancer cells, which overexpress Her2, alvespimycin induces Her2 down-regulation with an EC50 of 8 nM, while in SKOV3 ovarian cancer cells, the EC50 is 46 nM . For context, the mean GI50 for alvespimycin across a panel of cancer cell lines is 53 nM, compared to 123 nM for 17-AAG, confirming its superior antiproliferative activity .

Her2 Degradation SKBR3 Cells SKOV3 Cells Oncoprotein

Improved Water Solubility vs. 17-AAG

A primary limitation of 17-AAG is its poor aqueous solubility, necessitating complex and potentially toxic formulation vehicles for in vivo administration. In contrast, alvespimycin was designed as a water-soluble analog, which simplifies formulation and enhances reproducibility in preclinical studies [1]. While exact mg/mL solubility values vary by vendor and pH, alvespimycin's inherent water solubility is a qualitative improvement over 17-AAG and eliminates the need for specialized formulations like Cremophor EL [2].

Solubility Formulation Aqueous Solubility Preclinical Development

Enhanced Oral Bioavailability

Alvespimycin demonstrates significantly improved oral bioavailability compared to 17-AAG, which is crucial for enabling convenient oral dosing in chronic preclinical efficacy studies. In a phase I study, the absolute oral bioavailability in dogs was estimated at 40% [1]. Preclinical pharmacokinetic studies in mice reported an oral bioavailability of 50% [2]. This is a substantial improvement over 17-AAG, whose clinical development was hampered by formulation issues related to its poor solubility and low oral bioavailability.

Oral Bioavailability Pharmacokinetics In Vivo Preclinical

Unique NF-κB Inhibition in CLL

In chronic lymphocytic leukemia (CLL) cells, alvespimycin exhibits a unique pharmacodynamic profile not shared by 17-AAG. While 17-AAG shows only modest cytotoxicity and limited client protein depletion in CLL models, alvespimycin effectively depletes the HSP90 client protein IKK, leading to diminished NF-κB p50/p65 DNA binding, decreased NF-κB target gene transcription, and caspase-dependent apoptosis [1]. This activity is selective for malignant CLL cells over normal lymphocytes. In a TCL1-SCID transplant mouse model, alvespimycin treatment at 10 mg/kg for 16 days significantly decreased white blood cell count and prolonged survival [1].

Chronic Lymphocytic Leukemia NF-κB Apoptosis IKK

Alvespimycin HCl Best Applications


Her2-Driven Tumor Research

Given its superior potency in degrading the HSP90 client protein Her2 (EC50 8-46 nM) and its strong antiproliferative activity in breast and ovarian cancer cell lines , alvespimycin hydrochloride is an ideal tool compound for in vitro and in vivo studies investigating HSP90 inhibition in Her2-positive breast cancer and other solid tumors where HSP90 client proteins are known oncogenic drivers.

CLL and B-Cell Malignancy Research

The compound's unique ability to inhibit the NF-κB pathway and induce apoptosis selectively in CLL cells, a property not shared by the clinical predecessor 17-AAG, makes it the HSP90 inhibitor of choice for research programs focused on CLL or other B-cell lymphoproliferative disorders [1]. Its efficacy in a transgenic CLL mouse model further supports its use in relevant in vivo studies [1].

Long-Term In Vivo Efficacy Studies

Alvespimycin's favorable oral bioavailability (40-50% in preclinical models) and water solubility directly address the key formulation and delivery challenges associated with 17-AAG and geldanamycin [REFS-3, REFS-4]. This makes it a superior candidate for chronic dosing studies in rodent models, where oral gavage or ad libitum administration in drinking water is preferable to repeated intravenous or intraperitoneal injections of poorly soluble formulations.

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